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molecular formula C10H16BrCl3O2 B8454662 Ethyl 4-bromo-6,6,6-trichloro-3,3-dimethylhexanoate CAS No. 60066-54-8

Ethyl 4-bromo-6,6,6-trichloro-3,3-dimethylhexanoate

Cat. No. B8454662
M. Wt: 354.5 g/mol
InChI Key: XASJSFQFRFTHAL-UHFFFAOYSA-N
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Patent
US04999451

Procedure details

To a solution of 46 mg of sodium in a mixture of 12 ml of t-butanol and 6 ml of benzene was added, at room temperature, 709 mg of ethyl 4-bromo-6,6,6-trichloro-3,3-dimethylhexanoate. The mixture was treated as described in Example XII A to produce 470 mg (86% yield) of ethyl 2-(β,β,β-trichloroethyl)-3,3-dimethylcyclopropanecarboxylate.
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].Br[CH:3]([CH2:13][C:14]([Cl:17])([Cl:16])[Cl:15])[C:4]([CH3:12])([CH3:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7]>C(O)(C)(C)C.C1C=CC=CC=1>[Cl:15][C:14]([Cl:17])([Cl:16])[CH2:13][CH:3]1[C:4]([CH3:12])([CH3:11])[CH:5]1[C:6]([O:8][CH2:9][CH3:10])=[O:7] |^1:0|

Inputs

Step One
Name
Quantity
46 mg
Type
reactant
Smiles
[Na]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
709 mg
Type
reactant
Smiles
BrC(C(CC(=O)OCC)(C)C)CC(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, at room temperature
ADDITION
Type
ADDITION
Details
The mixture was treated

Outcomes

Product
Name
Type
product
Smiles
ClC(CC1C(C1(C)C)C(=O)OCC)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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